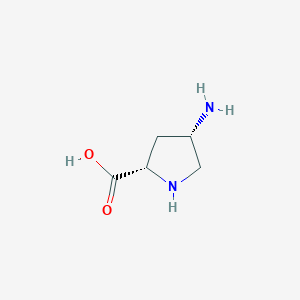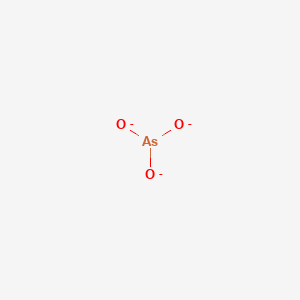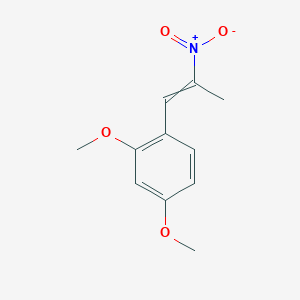
Octadecanoic acid, 2,2-dimethyl-1,3-propanediyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadecanoic acid, 2,2-dimethyl-1,3-propanediyl ester, also known as dimethyl adipate, is a colorless, odorless liquid that is commonly used in chemical synthesis. This compound has a wide range of applications in various fields, including the pharmaceutical, cosmetic, and polymer industries.
Mécanisme D'action
The mechanism of action of Octadecanoic acid, 2,2-dimethyl-1,3-propanediyl ester adipate is not well understood. However, it is believed that it acts as a plasticizer by reducing the intermolecular forces between polymer chains, thus increasing their flexibility. In addition, it has been suggested that Octadecanoic acid, 2,2-dimethyl-1,3-propanediyl ester adipate may act as a surfactant, reducing the surface tension of the polymer and increasing its wettability.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Octadecanoic acid, 2,2-dimethyl-1,3-propanediyl ester adipate. However, it has been reported to be non-toxic and non-irritating to the skin and eyes. It has also been shown to have low acute toxicity and is not considered to be a carcinogen or mutagen.
Avantages Et Limitations Des Expériences En Laboratoire
Dimethyl adipate has several advantages as a solvent and plasticizer for lab experiments. It has a low toxicity and is easy to handle. It is also readily available and relatively inexpensive. However, it has some limitations. It has a low boiling point and a high vapor pressure, which can make it difficult to handle in certain situations. In addition, it has a low solubility in water, which limits its use as a solvent for hydrophilic compounds.
Orientations Futures
There are several future directions for the use of Octadecanoic acid, 2,2-dimethyl-1,3-propanediyl ester adipate in scientific research. One potential application is in the synthesis of biodegradable polymers for use in biomedical applications. Another potential application is in the development of new surfactants and emulsifiers for use in the food and cosmetic industries. In addition, further research is needed to better understand the mechanism of action of Octadecanoic acid, 2,2-dimethyl-1,3-propanediyl ester adipate and its potential applications in various fields.
Conclusion:
In conclusion, Octadecanoic acid, 2,2-dimethyl-1,3-propanediyl ester adipate is a versatile compound that has a wide range of applications in various fields. It is commonly used as a solvent, plasticizer, and intermediate for the synthesis of various compounds. While there is limited information available on its biochemical and physiological effects, it is considered to be non-toxic and non-irritating. Further research is needed to better understand its mechanism of action and potential applications in various fields.
Méthodes De Synthèse
Dimethyl adipate can be synthesized through the esterification reaction between adipic acid and methanol. In this reaction, adipic acid and methanol are mixed in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds at a temperature of around 60-80°C and atmospheric pressure. After the reaction is complete, the mixture is cooled and the Octadecanoic acid, 2,2-dimethyl-1,3-propanediyl ester adipate is separated from the reaction mixture through distillation.
Applications De Recherche Scientifique
Dimethyl adipate has been extensively used in scientific research as a solvent, plasticizer, and intermediate for the synthesis of various compounds. It has been used in the synthesis of biodegradable polymers such as poly(lactic acid) and poly(hydroxyalkanoates). It has also been used as a solvent for the extraction of natural products from plants and microorganisms. In addition, Octadecanoic acid, 2,2-dimethyl-1,3-propanediyl ester adipate has been used as a plasticizer for polyvinyl chloride (PVC) and other polymers.
Propriétés
Numéro CAS |
15196-51-7 |
|---|---|
Formule moléculaire |
C41H80O4 |
Poids moléculaire |
637.1 g/mol |
Nom IUPAC |
(2,2-dimethyl-3-octadecanoyloxypropyl) octadecanoate |
InChI |
InChI=1S/C41H80O4/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39(42)44-37-41(3,4)38-45-40(43)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h5-38H2,1-4H3 |
Clé InChI |
WZZRCFLIGSUOOC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(C)(C)COC(=O)CCCCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(C)(C)COC(=O)CCCCCCCCCCCCCCCCC |
Autres numéros CAS |
15196-51-7 |
Synonymes |
Dioctadecanoic acid 2,2-dimethyl-1,3-propanediyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2,2,8,8-Tetramethyl-3,9-diaza-1,7-diazonia-2,8-diboranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,10-tetraene](/img/structure/B98629.png)



